Cas no 2138510-41-3 ((1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane)

(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane 化学的及び物理的性質
名前と識別子
-
- (1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane
- [(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane
- 2138510-41-3
- EN300-1134138
-
- インチ: 1S/C9H16ClIO/c1-9(6-10,7-11)12-8-4-2-3-5-8/h8H,2-7H2,1H3
- InChIKey: WPQKBQCQFKHYTQ-UHFFFAOYSA-N
- SMILES: ICC(C)(CCl)OC1CCCC1
計算された属性
- 精确分子量: 301.99344g/mol
- 同位素质量: 301.99344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 9.2Ų
(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134138-1.0g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 1g |
$1229.0 | 2023-05-24 | ||
Enamine | EN300-1134138-0.05g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1134138-0.1g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1134138-2.5g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1134138-5.0g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 5g |
$3562.0 | 2023-05-24 | ||
Enamine | EN300-1134138-10.0g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 10g |
$5283.0 | 2023-05-24 | ||
Enamine | EN300-1134138-0.5g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1134138-5g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1134138-0.25g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1134138-10g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 10g |
$3929.0 | 2023-10-26 |
(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
10. Back matter
(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentaneに関する追加情報
Chemical Profile of (1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane (CAS No. 2138510-41-3)
Introducing (1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane, a compound with the CAS number 2138510-41-3, which has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents and materials. Its molecular architecture, featuring both chloro and iodo substituents on a cyclopentane ring, makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
The structural motif of (1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane is particularly intriguing due to its potential applications in medicinal chemistry. The presence of both halogen atoms provides multiple sites for functionalization, enabling chemists to tailor the compound for specific biological targets. This flexibility has made it a valuable building block in the synthesis of heterocyclic compounds, which are widely recognized for their pharmacological properties.
In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of cyclopentane derivatives. The compound (1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane has been utilized in several innovative synthetic routes that highlight its importance in modern organic chemistry. For instance, it has been employed in cross-coupling reactions, where it serves as an effective precursor for the introduction of aryl or vinyl groups into complex molecular frameworks.
One of the most notable applications of this compound is in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel inhibitors and agonists targeting various biological pathways. The halogenated cyclopentane core is particularly well-suited for interactions with biological receptors, making it an attractive scaffold for drug discovery. Furthermore, the compound's ability to undergo selective transformations has allowed for the creation of libraries of derivatives with diverse pharmacological profiles.
The pharmaceutical industry has shown particular interest in halogenated cyclopentanes due to their potential as intermediates in the synthesis of antiviral and anticancer agents. The reactivity of (1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane has been harnessed in several high-profile studies aimed at identifying new therapeutic compounds. These studies have demonstrated its utility in generating novel molecules with enhanced binding affinity and improved pharmacokinetic properties.
Advances in computational chemistry have further enhanced the utility of this compound by enabling more precise predictions of its reactivity and interactions. Molecular modeling studies have provided valuable insights into how modifications to its structure can influence its biological activity. This computational approach has complemented experimental efforts, allowing researchers to design more efficient synthetic strategies and optimize lead compounds.
The synthesis of (1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane itself is a testament to the progress made in synthetic organic chemistry. Modern techniques have enabled its preparation with high yields and purity, making it more accessible for research applications. The development of novel catalytic systems has also facilitated more sustainable synthetic routes, reducing waste and energy consumption.
In conclusion, (1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane (CAS No. 2138510-41-3) represents a significant advancement in chemical research with broad implications for pharmaceutical development. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
2138510-41-3 ((1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane) Related Products
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)




